Antituberculosis agent-10

Mitochondrial Toxicity Safety Pharmacology Therapeutic Window

Oxazolidinone-class antituberculars are plagued by mitochondrial toxicity that limits chronic dosing. Antituberculosis agent-10 was engineered to decouple ribosomal inhibition from mitochondrial impairment. • Validated mitochondrial safety: IC50 = 150 µM vs. mitochondrial protein synthesis in HepG2 cells (linezolid IC50 ≈ 0.31-16 µM) • Potent anti-Mtb activity: MIC = 0.3 µM; oral bioavailability confirmed • Lesion penetration: achieves supra-MIC concentrations in cellular and necrotic compartments (C3HeB/FeJ model); superior/reparable lesion reduction vs. linezolid in marmosets • Supplied with ≥98% purity and full analytical documentation for SAR, PK-PD, and translational efficacy studies.

Molecular Formula C17H17FN2O4S
Molecular Weight 364.4 g/mol
Cat. No. B12363638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntituberculosis agent-10
Molecular FormulaC17H17FN2O4S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)N3CC(OC3=O)CN)F
InChIInChI=1S/C17H17FN2O4S/c1-25(22,23)14-5-2-11(3-6-14)15-7-4-12(8-16(15)18)20-10-13(9-19)24-17(20)21/h2-8,13H,9-10,19H2,1H3/t13-/m0/s1
InChIKeyGKKCWYDKVOUUMW-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antituberculosis Agent-10: A 50S Ribosomal Inhibitor with Defined In Vivo Efficacy Against Tuberculosis


Antituberculosis agent-10 (CAS: 2095636-19-2, Compound 9) is a synthetic oxazolidinone-class antibacterial agent that targets the 50S ribosomal subunit to inhibit bacterial protein synthesis, demonstrating potent activity against Mycobacterium tuberculosis (MIC = 0.3 μM) [1]. Unlike earlier-generation oxazolidinones, this compound has been specifically optimized for antitubercular applications and exhibits oral bioavailability with documented in vivo efficacy in both murine and non-human primate tuberculosis infection models .

Why Antituberculosis Agent-10 Cannot Be Substituted with Other Oxazolidinones


Within the oxazolidinone class, mitochondrial toxicity represents a critical liability that precludes simple substitution. Linezolid, the clinical benchmark, inhibits mitochondrial protein synthesis at concentrations as low as 0.31 μM in isolated mitochondria and ~8-16 μM in cellular assays [1][2], a mechanism directly linked to dose-limiting myelosuppression and neuropathy in tuberculosis patients [3]. Antituberculosis agent-10 was specifically engineered to decouple antibacterial potency from mitochondrial impairment, achieving an IC50 of 150 μM against mitochondrial protein synthesis in HepG2 cells while maintaining an MIC of 0.3 μM against M. tuberculosis [4]. This expanded therapeutic window cannot be assumed for other oxazolidinones lacking comparable selectivity data, and substitution with untested analogs risks introducing unanticipated mitochondrial toxicity or inadequate in vivo lesion penetration.

Quantitative Differentiation of Antituberculosis Agent-10 Versus Linezolid and Other Oxazolidinones


Mitochondrial Safety Window: 938-Fold Higher IC50 for Mitochondrial Protein Synthesis Compared to Linezolid

Antituberculosis agent-10 demonstrates a substantially reduced liability for mitochondrial protein synthesis inhibition relative to linezolid. In HepG2 cells following 72-hour exposure, the compound exhibited minimal inhibitory activity with an IC50 of 150 μM [1]. In contrast, linezolid inhibits mitochondrial protein synthesis in isolated rat heart mitochondria with an IC50 of 0.31 ± 0.02 μM [2], and in rat H9c2 cells with an IC50 of approximately 8-16 μM [3]. The calculated mitochondrial safety window (IC50,MPS / MIC,Mtb) is 500 for Antituberculosis agent-10 compared to approximately 1 for linezolid in isolated mitochondria, representing a 500-fold improvement [1][2].

Mitochondrial Toxicity Safety Pharmacology Therapeutic Window

In Vivo Head-to-Head Comparison: Superior or Comparable Lesion Reduction to Linezolid in Mtb-Infected Marmosets

In a direct comparative study using Mtb-infected marmosets, a translationally relevant non-human primate model of human tuberculosis pathology, Antituberculosis agent-10 demonstrated superior or at least comparable efficacy to linezolid in reducing tuberculosis lesion volume and intralesional bacterial burden . The compound was administered intragastrically at 4 mg/kg twice daily for one week followed by once daily dosing, a regimen that produced significant reductions in physical lesion size .

In Vivo Efficacy Non-Human Primate Model Tuberculosis Lesion Burden

MIC Potency Against M. tuberculosis: 0.3 μM Places Antituberculosis Agent-10 Within the Potency Range of Clinical-Stage Oxazolidinones

Antituberculosis agent-10 exhibits an MIC of 0.3 μM (equivalent to approximately 0.11 μg/mL) against Mycobacterium tuberculosis [1]. This potency positions the compound competitively within the oxazolidinone class: linezolid MIC values against M. tuberculosis clinical isolates typically range from 0.25 to 0.5 μg/mL (approximately 0.7-1.5 μM) [2], while the clinical-stage oxazolidinone TBI-223 and preclinical MK-7762 (TBD09) have reported MICs in the low micromolar to sub-micromolar range [3]. The MIC of 0.3 μM establishes Antituberculosis agent-10 as a potent antimycobacterial agent with activity comparable to established oxazolidinone benchmarks.

Antimycobacterial Activity MIC Potency Benchmarking

Oral Bioavailability and Lesion Penetration: Demonstrated In Vivo Pharmacokinetic Profile

Antituberculosis agent-10 is orally active with a measured oral bioavailability of 64% in preclinical pharmacokinetic studies (i.v. 2 mpk, p.o. 10 mpk) [1]. In infected C3HeB/FeJ mice, the compound effectively penetrates both cellular and necrotic compartments of tuberculosis lesions, maintaining drug concentrations above the MIC at various lesion sites following intragastric administration (5-50 mg/kg, once or twice daily) .

Oral Bioavailability Lesion Penetration Pharmacokinetics

Optimal Research and Procurement Applications for Antituberculosis Agent-10


Preclinical Safety Pharmacology: Mitochondrial Toxicity Risk Assessment for Oxazolidinone-Based TB Regimens

Investigators seeking to evaluate the therapeutic window of oxazolidinone antituberculars should procure Antituberculosis agent-10 as a comparator with a validated low mitochondrial toxicity liability. The compound's IC50 of 150 μM against mitochondrial protein synthesis in HepG2 cells [1] provides a benchmark for screening novel oxazolidinone analogs, enabling direct assessment of whether structural modifications have successfully mitigated the class-associated mitochondrial impairment that limits linezolid's chronic use in TB patients.

Advanced In Vivo Efficacy Studies in Non-Human Primate Tuberculosis Models

Research groups conducting translational tuberculosis efficacy studies in marmoset or other non-human primate models should prioritize Antituberculosis agent-10 as a lead candidate or positive control. The documented head-to-head comparison demonstrating lesion reduction efficacy that is superior or at least comparable to linezolid provides a critical evidence base for selecting this compound for advanced preclinical development programs aimed at addressing drug-resistant tuberculosis, where lesion penetration and sterilizing activity are paramount.

Lesion Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Heterogeneous TB Pathology

Scientists developing PK-PD models to predict drug efficacy against heterogeneous tuberculosis lesions require compounds with experimentally validated lesion penetration data. Antituberculosis agent-10 has been shown to penetrate both cellular and necrotic compartments of TB lesions in the C3HeB/FeJ mouse model and maintain concentrations above the MIC at various lesion sites . This compound is therefore ideally suited for studies that aim to correlate intralesional drug exposure with bacterial killing kinetics, particularly in models that recapitulate the caseous necrosis characteristic of human TB pathology.

Oxazolidinone Structure-Activity Relationship (SAR) Programs Targeting 50S Ribosomal Inhibition with Reduced Mitochondrial Liability

Medicinal chemistry teams engaged in oxazolidinone SAR optimization for tuberculosis should utilize Antituberculosis agent-10 as a key reference compound. Its combination of potent anti-Mtb activity (MIC = 0.3 μM) [1] and the substantially reduced mitochondrial toxicity (IC50,MPS = 150 μM) [1] defines a favorable selectivity profile that can serve as a benchmark for iterative chemical optimization. Procurement of this compound enables direct comparative assessment of newly synthesized analogs in parallel assays measuring both antibacterial potency and mitochondrial safety, accelerating the identification of development candidates with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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